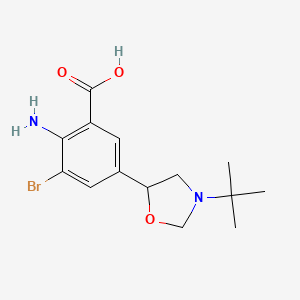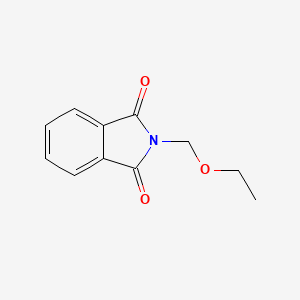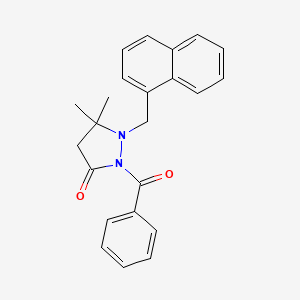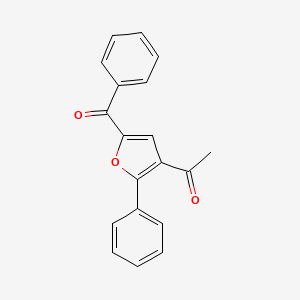
1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone is a chemical compound with the molecular formula C18H12O3 It is known for its unique structure, which includes a furan ring substituted with benzoyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone typically involves the reaction of 2-phenylfuran with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through Friedel-Crafts acylation, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the benzoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.
科学研究应用
1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
相似化合物的比较
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share a similar furan ring structure and exhibit comparable biological activities.
Benzofuranyl carbinols: These compounds are known for their antifungal and aromatase inhibiting activities.
Benzofuranyl methanones: These compounds have shown antimicrobial and antioxidant properties.
Uniqueness: 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzoyl and phenyl groups on the furan ring makes it a versatile compound for various applications.
属性
CAS 编号 |
61667-76-3 |
|---|---|
分子式 |
C19H14O3 |
分子量 |
290.3 g/mol |
IUPAC 名称 |
1-(5-benzoyl-2-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C19H14O3/c1-13(20)16-12-17(18(21)14-8-4-2-5-9-14)22-19(16)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI 键 |
DTDBHIIWBKJABS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(OC(=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
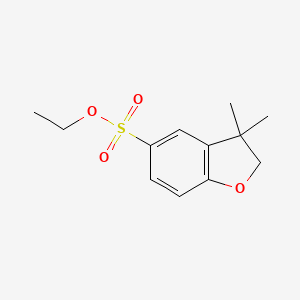
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)


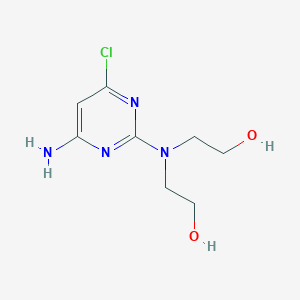
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
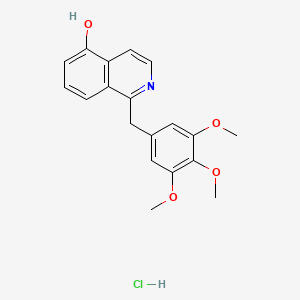
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
